Tetrahydropyran

Catalog No.
S572534
CAS No.
142-68-7
M.F
C5H10O
M. Wt
86.13 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrahydropyran

CAS Number

142-68-7

Product Name

Tetrahydropyran

IUPAC Name

oxane

Molecular Formula

C5H10O

Molecular Weight

86.13 g/mol

InChI

InChI=1S/C5H10O/c1-2-4-6-5-3-1/h1-5H2

InChI Key

DHXVGJBLRPWPCS-UHFFFAOYSA-N

SMILES

C1CCOCC1

Solubility

MISCIBLE WITH ALC, ETHER, MANY OTHER ORG SOLVENTS
SOL IN BENZENE
water solubility = 80,200 mg/l @ 25 °C

Synonyms

Tetrahydro-2H-pyran; NSC 65448; Oxacyclohexane; Oxane; Pentamethylene Oxide; THP; Tetrahydro-2H-pyran; Tetrahydropyrane

Canonical SMILES

C1CCOCC1

Solvent in Organic Synthesis

THP is a valuable solvent in organic synthesis because of several factors [, ]:

  • Saturated Cyclic Ether: It possesses a six-membered ring structure with one oxygen atom, making it a cyclic ether. This structure contributes to its good polarity and ability to dissolve a wide range of organic compounds.
  • Hydrophobic Character: THP exhibits a strong hydrophobic nature, meaning it repels water. This allows researchers to easily separate organic reaction products from aqueous solutions.
  • Low Boiling Point: With a boiling point of 88°C [], THP evaporates readily, facilitating solvent removal during purification steps. This characteristic also minimizes energy consumption during distillation processes.

These properties make THP a suitable solvent for various classical organic reactions, including:

  • Radical reactions []
  • Palladium-catalyzed coupling reactions []
  • Grignard reactions []

Precursor for Protecting Groups

THP serves as a precursor for the synthesis of 2-Tetrahydropyranyl (THP) ethers []. These ethers act as protecting groups in organic synthesis, particularly for hydroxyl (-OH) functionalities present in alcohols [].

The protection strategy involves reacting an alcohol with a dihydropyran derivative to form a THP ether. This "masked" hydroxyl group remains inert during subsequent chemical transformations. Later, under specific conditions, the THP group can be selectively removed to regenerate the original alcohol [].

THP ethers offer several advantages as protecting groups:

  • Stability: They exhibit good stability under various reaction conditions, allowing for diverse transformations on the unprotected molecule.
  • Ease of Introduction and Removal: THP ethers can be readily introduced and cleaved using mild reaction conditions, minimizing undesired side reactions.
  • Orthogonality: THP protecting groups can be compatible with other protecting groups used in the same molecule, enabling selective modifications at different functional sites.

Tetrahydropyran is an organic compound characterized by a saturated six-membered ring consisting of five carbon atoms and one oxygen atom. Its structure is derived from pyran, which contains two double bonds, by the addition of four hydrogen atoms. The compound is colorless and volatile, with a preferred IUPAC name of oxane, established in 2013. Tetrahydropyran serves as a fundamental building block in organic chemistry, particularly due to its derivatives, such as tetrahydropyranyl ethers, which are widely used as protecting groups for alcohols in organic synthesis .

  • Formation of Tetrahydropyranyl Ethers: Alcohols react with 3,4-dihydropyran in the presence of acid catalysts to form tetrahydropyranyl ethers. This reaction is commonly performed using toluenesulfonic acid in dichloromethane .
  • Hydrogenation: The hydrogenation of 3,4-dihydropyran using Raney nickel is a classic method for synthesizing tetrahydropyran .
  • Prins Reaction: Tetrahydropyran derivatives can be synthesized via the Prins reaction, where homoallylic alcohols react with aldehydes under acidic conditions to yield tetrahydropyran-4-ol derivatives .

Several methods exist for synthesizing tetrahydropyran:

  • Hydrogenation of Dihydropyran: A straightforward approach involving the hydrogenation of 3,4-dihydropyran using catalysts like Raney nickel.
  • Cyclization Reactions: Tertiary diols can react with cerium ammonium nitrate to yield tetrahydropyran derivatives .
  • Free-Radical Cyclization: Utilizing nickel complexes and zinc powder to facilitate the formation of tetrahydropyrans from organohalides .
  • Acid-Mediated Rearrangements: Acid-mediated Petasis-Ferrier rearrangement of vinyl acetals can also yield tetrahydropyran-4-ones .

Tetrahydropyran has several applications:

  • Protecting Group: The 2-tetrahydropyranyl group is commonly used as a protecting group for alcohols in organic synthesis due to its stability under various reaction conditions .
  • Synthesis of Natural Products: It plays a crucial role in the synthesis of complex natural products and pharmaceuticals.
  • Flavoring Agents: Some derivatives are utilized in the food industry as flavoring agents due to their pleasant odor profiles.

Studies have explored the interactions of tetrahydropyran with various reagents and substrates. For example, tetrahydropyranyl ethers demonstrate stability against strong bases and organometallic reagents while being susceptible to acidic hydrolysis for deprotection purposes . Interaction studies also highlight the unique reactivity patterns of tetrahydropyran derivatives compared to other cyclic ethers.

Tetrahydropyran shares structural similarities with several other cyclic ethers. Here are some comparable compounds:

CompoundStructure TypeUnique Features
DihydrofuranFive-membered ringContains two double bonds; less stable than tetrahydropyran
DioxaneSix-membered ringContains two oxygen atoms; more polar than tetrahydropyran
Oxirane (Epoxide)Three-membered ringHighly reactive due to strain; used in polymer chemistry
TetrahydrofuranFive-membered ringOften used as a solvent; more hydrophilic than tetrahydropyran

Tetrahydropyran's unique saturated structure allows it to act as a versatile intermediate in organic synthesis, distinguishing it from its unsaturated counterparts like dihydrofuran and more reactive compounds such as oxirane.

Physical Description

Colorless liquid with a pungent sweet odor like ether; [HSDB]

Color/Form

COLORLESS, MOBILE LIQUID

XLogP3

0.9

Hydrogen Bond Acceptor Count

1

Exact Mass

86.073164938 g/mol

Monoisotopic Mass

86.073164938 g/mol

Boiling Point

88 °C

Flash Point

-4.0 °F (-20 °C) CC

Heavy Atom Count

6

Vapor Density

4.0 (AIR= 1)

Density

0.8814 @ 20 °C/4 °C

LogP

0.95
0.95 (LogP)
log Kow = 0.95

Odor

PUNGENT, SWEETISH ODOR
ETHER-LIKE

Melting Point

-49.2 °C

UNII

V06I3ILG6B

Related CAS

146878-66-2

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (85.71%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (85.71%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (83.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

71.5 [mmHg]
vapor pressure = 71.5 mm Hg @ 25 °C

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

142-68-7

Wikipedia

Tetrahydropyran

Methods of Manufacturing

HYDROGENATION OF 2,3-DIHYDROPYRAN OR ACIDIC DEHYDRATION OF 1,5-PENTANEDIOL
/IT IS/ PREPARED BY HYDROGENATION OF DIHYDROPYRAN (FROM FURFURAL)...CASS, IND ENG CHEM 40, 219 (1948).

General Manufacturing Information

2H-Pyran, tetrahydro-: ACTIVE
ALL TECHNICAL TETRAHYDROPYRAN IS STABILIZED AGAINST PEROXIDE FORMATION.

Stability Shelf Life

FORMS PEROXIDES ON EXPOSURE TO AIR

Dates

Modify: 2023-08-15

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